(2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Description

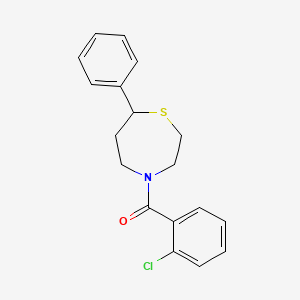

(2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a synthetic organic compound featuring a 1,4-thiazepane ring substituted at the 7-position with a phenyl group and a 2-chlorophenyl ketone moiety. The 2-chlorophenyl group introduces steric and electronic effects, influencing solubility, reactivity, and biological activity .

Properties

IUPAC Name |

(2-chlorophenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNOS/c19-16-9-5-4-8-15(16)18(21)20-11-10-17(22-13-12-20)14-6-2-1-3-7-14/h1-9,17H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNSDZGGCKQFAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves the formation of the thiazepane ring followed by the introduction of the chlorophenyl and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-chlorobenzoyl chloride with 7-phenyl-1,4-thiazepane in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazepane derivatives with different oxidation states.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the thiazepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the aryl or thiazepane groups. Representative examples include:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The 2-chlorophenyl group increases logP compared to non-halogenated analogs (e.g., 2-chloro vs.

- Conformational Flexibility : The 1,4-thiazepane ring’s puckered conformation, as resolved via crystallographic tools like SHELX and OLEX2 , allows adaptive binding to protein targets.

- Metabolic Stability : Halogenated aryl groups (e.g., 2-chloro, 3-fluoro) reduce oxidative metabolism compared to unsubstituted phenyl analogs.

Methodological Considerations

Structural elucidation of these compounds relies heavily on X-ray crystallography. Programs like SHELXL (for refinement) and OLEX2 (for workflow integration) are critical for resolving the thiazepane ring’s conformational dynamics and substituent orientations. These tools enable comparative analyses of bond lengths, angles, and intermolecular interactions across analogs.

Biological Activity

(2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone, with the CAS number 1797190-83-0, is a compound belonging to the thiazepane class, characterized by a seven-membered heterocyclic structure containing sulfur and nitrogen. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClNOS. Its unique structure includes a chlorophenyl group and a phenyl group attached to the thiazepane ring, contributing to its distinct biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is proposed that it may inhibit certain enzymes involved in cell proliferation, which could explain its anticancer properties. Additionally, the compound may modulate receptor activities, potentially influencing neurotransmitter systems.

Biological Activity Overview

Research indicates several key areas of biological activity for this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Antifungal Activity : The compound shows promise in inhibiting fungal growth, making it a candidate for further investigation in antifungal therapies.

- Anticancer Properties : In vitro studies indicate that this compound may induce apoptosis in cancer cells through specific signaling pathways.

Antimicrobial and Antifungal Studies

A study conducted by researchers demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were determined through standardized agar diffusion methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Candida albicans | 16 |

Anticancer Research

In a recent study exploring the anticancer effects of this compound on breast cancer cell lines (MCF-7), results indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Comparison with Similar Compounds

When compared to structurally similar compounds such as (3-Bromo-2-chlorophenyl)(1,4-thiazepan-4-yl)methanone and 7-(2-Chlorophenyl)-1,4-thiazepan-4-ylmethanone, this compound demonstrates unique biological profiles due to its specific functional groups.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| (3-Bromo-2-chlorophenyl)(1,4-thiazepan-4-yl)methanone | Low | Moderate |

| 7-(2-Chlorophenyl)-1,4-thiazepan-4-ylmethanone | Moderate | Low |

Q & A

Basic: What established synthetic routes are available for (2-Chlorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone?

Answer:

The synthesis of this methanone derivative involves constructing the 1,4-thiazepane ring and coupling it with the 2-chlorophenyl group. Key methodologies include:

- Palladium-catalyzed coupling reactions : Palladium-mediated C–C/Si–C bond cleavage and reorganization (as seen in silacycle syntheses) can be adapted for thiazepane formation. For example, Pd-catalyzed coupling of aryl halides with sulfur/nitrogen-containing precursors is a viable route .

- Multi-component reactions : Strategies like zirconocene-mediated coupling (used for pyrrolo-pyridines) could be modified to assemble the thiazepane core via heteroatom insertion .

- Functional group transformations : Ketone formation via Friedel-Crafts acylation or oxidation of alcohol intermediates, as demonstrated in benzodiazepine analogs .

Advanced: How can regioselectivity be controlled during thiazepane ring formation?

Answer:

Regioselectivity depends on catalyst choice, steric/electronic effects, and reaction conditions:

- Metal catalysts : Pd or Rh catalysts favor specific bond activations. For instance, Rh catalyzes C–Si bond cleavage in siloles, which can inspire analogous C–S/N bond manipulation .

- Steric hindrance : Bulky substituents on reactants can direct ring closure pathways. Hindered nitriles, for example, halt reactions at intermediate stages, enabling selective functionalization .

- Temperature/solvent effects : Polar aprotic solvents (e.g., DMF) and controlled temperatures (60–100°C) optimize ring-closing efficiency .

Basic: What analytical techniques confirm the compound’s structural integrity?

Answer:

Standard characterization methods include:

- NMR spectroscopy : H/C NMR to identify aromatic protons (δ 7.0–8.0 ppm for chlorophenyl) and thiazepane ring protons (δ 3.0–4.0 ppm for S/N-adjacent CH groups) .

- IR spectroscopy : Peaks at ~1680 cm (C=O stretch) and ~700 cm (C–Cl stretch) confirm key functional groups .

- Mass spectrometry : High-resolution MS validates the molecular ion ([M+H]) and fragmentation patterns .

Advanced: How to resolve contradictions in catalytic efficiency data across studies?

Answer:

Discrepancies often arise from varying reaction setups. Mitigation strategies include:

- Controlled comparative studies : Replicate reactions under identical conditions (catalyst loading, solvent, temperature) .

- In situ monitoring : Use techniques like FT-IR or NMR to track intermediates and identify side reactions .

- Computational modeling : DFT calculations predict catalytic pathways and transition states, clarifying mechanistic differences .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential volatility of chlorinated intermediates.

- Waste disposal : Segregate halogenated waste according to institutional guidelines .

Advanced: What mechanistic insights exist for thiazepane ring formation?

Answer:

Proposed mechanisms involve:

- Metal-mediated bond activation : Pd or Rh catalysts activate C–S bonds, enabling cyclization. For example, Pd(0) facilitates oxidative addition of aryl halides, followed by reductive elimination to form the ring .

- Insertion reactions : Similar to silacyclopropane insertions into alkynes, thiazepane synthesis may proceed via [2+2] or [3+4] cycloadditions .

- Spectroscopic evidence : P NMR and XAS (X-ray absorption spectroscopy) track metal coordination during catalysis .

Basic: How to purify this compound?

Answer:

- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) for baseline separation .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

- HPLC : Reverse-phase C18 columns resolve polar byproducts .

Advanced: How do steric effects influence side reactions in thiazepane synthesis?

Answer:

- Hindered substrates : Bulky groups (e.g., tert-butyl) on reactants slow down undesired dimerization or over-insertion .

- Catalyst tuning : Larger ligands (e.g., PPh) on Pd/Rh catalysts reduce steric clash, improving selectivity .

- Kinetic control : Lower temperatures (0–25°C) favor primary product formation over thermodynamically stable side products .

Basic: What key spectral data are reported for this compound?

Answer:

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| H NMR | δ 7.6–7.8 (2H, aromatic), δ 4.2 (2H, S–CH) | |

| IR | 1680 cm (C=O), 690 cm (C–Cl) | |

| MS | [M+H] m/z 344.1 (calculated) |

Advanced: What strategies enable diversification of the thiazepane core?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.